

# VT-105 (BNC105): A Synergistic Approach in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**VT-105**, identified in scientific literature as BNC105, is a novel vascular disrupting agent (VDA) that has demonstrated significant potential in oncology, particularly when used in synergy with other cancer therapeutics. This guide provides an objective comparison of **VT-105**'s performance in combination therapies, supported by preclinical and clinical experimental data.

## Mechanism of Action: A Dual Approach to Cancer Therapy

**VT-105** is a tubulin polymerization inhibitor that selectively targets and disrupts the tumor vasculature. This leads to a rapid shutdown of blood flow within the tumor, causing extensive hypoxia and subsequent necrosis of cancer cells. Beyond its vascular disrupting properties, **VT-105** also exhibits direct cytotoxic effects on cancer cells.

However, tumors can develop adaptive responses to the hypoxic environment induced by VDAs, primarily through the upregulation of survival signaling pathways such as the PI3K/Akt/mTOR and VEGF pathways. This adaptive resistance provides a strong rationale for combining **VT-105** with agents that target these escape mechanisms.

## Preclinical Synergy of VT-105 with Targeted Therapies



Preclinical studies have explored the synergistic or additive effects of **VT-105** in combination with inhibitors of the VEGF and mTOR pathways in various cancer models.

#### Combination with mTOR Inhibitors

The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often upregulated in response to hypoxic stress. Preclinical evidence strongly supports the combination of **VT-105** with mTOR inhibitors like everolimus. In a mouse renal cancer cell line (RENCA) xenograft model, the combination of BNC105 and everolimus resulted in a tumor growth inhibition (TGI) of 73%, which was statistically significant compared to the monotherapies (18% for BNC105 and 46% for everolimus). A similar additive effect was observed in a human renal carcinoma cell line xenograft (Caki-1) model, where the combination therapy increased TGI to 46% from 25% with BNC105 alone and 23% with everolimus alone.

#### **Combination with VEGF Pathway Inhibitors**

The hypoxia induced by **VT-105** also triggers the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), as a mechanism of tumor survival and revascularization. This provides a clear basis for combining **VT-105** with VEGF inhibitors. Studies have shown that combining BNC105 with the pan-VEGFR inhibitor pazopanib leads to enhanced antitumor activity. While specific TGI percentages for the pazopanib combination were not detailed in the provided search results, the combination was shown to be a promising therapeutic strategy.

#### **Quantitative Data from Preclinical Studies**



| Cancer Model                             | Therapeutic Agent(s) | Tumor Growth Inhibition (TGI) | Reference |
|------------------------------------------|----------------------|-------------------------------|-----------|
| RENCA (mouse renal cancer) Xenograft     | BNC105               | 18%                           |           |
| Everolimus                               | 46%                  | _                             |           |
| BNC105 + Everolimus                      | 73% (synergistic)    |                               |           |
| Caki-1 (human renal carcinoma) Xenograft | BNC105               | 25%                           |           |
| Everolimus                               | 23%                  |                               | •         |
| BNC105 + Everolimus                      | 46% (additive)       | -                             |           |

# Clinical Evaluation of VT-105 in Combination Therapy

The promising preclinical results led to the clinical investigation of **VT-105** in combination with everolimus in patients with metastatic renal cell carcinoma (mRCC).

## Phase I/II Clinical Trial of BNC105P with Everolimus (NCT01034631)

A Phase I/II clinical trial was conducted to evaluate the safety and efficacy of BNC105P (the phosphate prodrug of BNC105) in combination with everolimus in patients with mRCC who had previously been treated with VEGFR tyrosine kinase inhibitors.

The Phase I portion of the study established the recommended Phase II dose (RP2D) as BNC105P at 16 mg/m<sup>2</sup> administered intravenously on days 1 and 8 of a 21-day cycle, in combination with everolimus at 10 mg daily. The combination was found to be well-tolerated.

In the randomized Phase II part of the study, the combination of BNC105P and everolimus (Arm A) was compared to everolimus monotherapy (Arm B).



### Clinical Trial Results: BNC105P with Everolimus in

| IIIRCC                                       |                                               |                                      |         |           |
|----------------------------------------------|-----------------------------------------------|--------------------------------------|---------|-----------|
| Endpoint                                     | BNC105P +<br>Everolimus<br>(Arm A)            | Everolimus<br>Monotherapy<br>(Arm B) | p-value | Reference |
| 6-Month Progression-Free Survival (6MPFS)    | 33.82%                                        | 30.30%                               | 0.66    |           |
| Median<br>Progression-Free<br>Survival (PFS) | 4.7 months                                    | 4.1 months                           | 0.49    | _         |
| Objective<br>Response Rate<br>(ORR)          | 1 Complete<br>Response, 1<br>Partial Response | 2 Partial<br>Responses               | -       |           |

While the study did not meet its primary endpoint of a statistically significant improvement in 6-month progression-free survival, the combination therapy demonstrated a manageable safety profile and showed some evidence of clinical activity.

Signaling Pathways and Experimental Workflows
Signaling Pathway of VT-105 (BNC105) Induced Hypoxia
and Synergy with Targeted Agents





Click to download full resolution via product page

Caption: VT-105 induced hypoxia and synergistic targeting.

### General Experimental Workflow for Preclinical Xenograft Studies





Click to download full resolution via product page

Caption: Preclinical xenograft study workflow.



## **Experimental Protocols**Preclinical Xenograft Models of Renal Cell Carcinoma

- Cell Lines: Murine renal adenocarcinoma (RENCA) and human renal cell carcinoma (Caki-1)
   cell lines were utilized.
- Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) were used for the implantation of human cell lines.
- Tumor Implantation: A suspension of cancer cells was subcutaneously injected into the flank
  of the mice. Tumors were allowed to grow to a predetermined size before the initiation of
  treatment.
- Treatment Groups: Mice were randomized into several groups: vehicle control, BNC105 monotherapy, targeted agent (everolimus or pazopanib) monotherapy, and the combination of BNC105 and the targeted agent.
- Drug Administration: BNC105 was typically administered intravenously. Everolimus and pazopanib were administered orally. Dosing schedules and concentrations were optimized for each specific study.
- Efficacy Assessment: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the tumor volumes in the treated groups to the vehicle control group. Animal survival was also monitored as a primary or secondary endpoint.

## Phase I/II Clinical Trial in Metastatic Renal Cell Carcinoma (NCT01034631)

- Study Design: A multicenter, open-label, Phase I/II trial.
- Patient Population: Patients with metastatic clear cell renal cell carcinoma who had progressed after prior treatment with at least one VEGFR tyrosine kinase inhibitor.
- \*\*Phase I (



 To cite this document: BenchChem. [VT-105 (BNC105): A Synergistic Approach in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370166#vt-105-synergy-with-other-cancer-therapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com